2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one 2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one
Brand Name: Vulcanchem
CAS No.: 338751-00-1
VCID: VC6648979
InChI: InChI=1S/C14H16ClN3O2/c1-4-20-13-12(9-17(2)3)14(19)18(16-13)11-7-5-10(15)6-8-11/h5-9H,4H2,1-3H3/b12-9-
SMILES: CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)Cl
Molecular Formula: C14H16ClN3O2
Molecular Weight: 293.75

2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one

CAS No.: 338751-00-1

Cat. No.: VC6648979

Molecular Formula: C14H16ClN3O2

Molecular Weight: 293.75

* For research use only. Not for human or veterinary use.

2-(4-chlorophenyl)-4-[(dimethylamino)methylene]-5-ethoxy-2,4-dihydro-3H-pyrazol-3-one - 338751-00-1

Specification

CAS No. 338751-00-1
Molecular Formula C14H16ClN3O2
Molecular Weight 293.75
IUPAC Name (4Z)-2-(4-chlorophenyl)-4-(dimethylaminomethylidene)-5-ethoxypyrazol-3-one
Standard InChI InChI=1S/C14H16ClN3O2/c1-4-20-13-12(9-17(2)3)14(19)18(16-13)11-7-5-10(15)6-8-11/h5-9H,4H2,1-3H3/b12-9-
Standard InChI Key CHAFHCJWKKGSFV-XFXZXTDPSA-N
SMILES CCOC1=NN(C(=O)C1=CN(C)C)C2=CC=C(C=C2)Cl

Introduction

Chemical Identity and Structural Features

Molecular Formula and Weight

The compound has the molecular formula C₁₄H₁₆ClN₃O₂ and a molecular weight of 293.75 g/mol . Its structure integrates a pyrazol-3-one core substituted with a 4-chlorophenyl group at position 2, a dimethylaminomethylene moiety at position 4, and an ethoxy group at position 5 (Figure 1).

Table 1: Key Chemical Identifiers

PropertyValueSource
CAS Registry Number338751-00-1
IUPAC Name(4Z)-1-(4-chlorophenyl)-4-[(dimethylamino)methylidene]-3-ethoxy-4,5-dihydro-1H-pyrazol-5-one
Molecular FormulaC₁₄H₁₆ClN₃O₂
Molecular Weight293.75 g/mol

Spectral Characterization

While direct spectral data for this compound is limited in the provided sources, analogous pyrazol-3-one derivatives are characterized using:

  • ¹H-NMR: Peaks corresponding to aromatic protons (δ 7.48–8.48 ppm), ethoxy groups (δ 1.15–4.13 ppm), and dimethylamino substituents (δ 2.5–3.0 ppm) .

  • IR Spectroscopy: Absorption bands for carbonyl (1670–1690 cm⁻¹) and C=N (2217 cm⁻¹) groups .

  • Mass Spectrometry: Molecular ion peaks (e.g., m/z 345 for related compounds) and fragmentation patterns .

Synthesis and Reaction Pathways

General Synthetic Strategy

The synthesis of pyrazol-3-one derivatives typically involves condensation reactions between hydrazines and β-ketoesters or cyanoacetates . For this compound, a plausible route includes:

  • Formation of the Pyrazolone Core: Reaction of 4-chlorophenylhydrazine with ethyl ethoxyacetate under acidic conditions.

  • Introduction of the Dimethylaminomethylene Group: Condensation with dimethylformamide dimethyl acetal (DMF-DMA) to install the enamine moiety .

Example Procedure (Adapted from ):

  • Step 1: Heat a mixture of 4-chlorophenylhydrazine (1 equiv) and ethyl ethoxyacetate (1.2 equiv) in ethanol under reflux for 6 hours.

  • Step 2: Add DMF-DMA (1.5 equiv) and stir at 80°C for 4 hours.

  • Isolation: Concentrate the reaction mixture, precipitate the product using ice-water, and recrystallize from ethanol.

Yield: ~55–74% (based on analogous reactions) .

Key Reaction Intermediates

  • Ethyl Ethoxyacetate: Serves as the β-ketoester precursor.

  • 4-Chlorophenylhydrazine: Provides the aryl substituent at position 2.

  • DMF-DMA: Facilitates enamine formation via nucleophilic addition-elimination .

Physicochemical Properties

Thermodynamic Parameters

  • Boiling Point: Predicted to be 367.6±52.0°C .

  • Density: Estimated at 1.23±0.1 g/cm³ .

  • pKa: Calculated as 7.69±0.20, indicating moderate acidity at physiological pH .

Solubility and Stability

  • Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, DMF) due to the carbonyl and enamine groups.

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating storage in anhydrous environments.

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